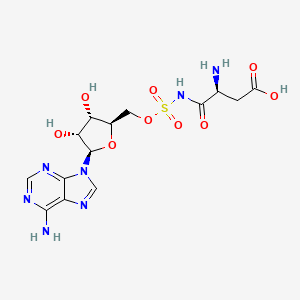

5'-O-(L-Alpha-Aspartylsulfamoyl)adenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5’-O-(L-Alpha-Aspartylsulfamoyl)adenosine is a chemical compound with the molecular formula C14H19N7O9S . It contains a total of 50 atoms, including 19 Hydrogen atoms, 14 Carbon atoms, 7 Nitrogen atoms, 9 Oxygen atoms, and 1 Sulfur atom .

Molecular Structure Analysis

The molecule contains a total of 52 bonds, including 33 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 4 double bonds, and 10 aromatic bonds . It also includes 2 five-membered rings, 1 six-membered ring, and 1 nine-membered ring . The molecule also contains 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 primary amine (aromatic) .Physical and Chemical Properties Analysis

The average mass of 5’-O-(L-Alpha-Aspartylsulfamoyl)adenosine is 461.407 Da, and its mono-isotopic mass is 461.096497 Da .Aplicaciones Científicas De Investigación

Enzymatic Functions and Mechanisms

Adenylosuccinase Activity in Erythrocytes : 5'-O-(L-Alpha-Aspartylsulfamoyl)adenosine plays a role in the enzymatic processes involving adenylosuccinase, particularly in its activity within human and rabbit erythrocytes. Studies have observed the conversion of adenylosuccinate to adenosine 5'-phosphate, indicating the enzyme's pivotal role in nucleotide metabolism (Lowy & Dorfman, 1970).

Kinetic Characterization in AMP Biosynthesis : It's involved in the two distinct reactions in adenosine 5'-monophosphate (AMP) biosynthesis as observed in studies on adenylosuccinate lyase (Stone, Zalkin, & Dixon, 1993).

Biochemical Modulation

- Modulation of Fluoropyrimidine Metabolism : The compound demonstrates its potential in modulating cellular metabolic pathways. In certain cellular environments, it can influence the metabolism of other compounds, such as fluoropyrimidines, highlighting its broader biochemical significance (Heimer, Goldberg, & Cadman, 1983).

Structural and Biochemical Analysis

- Crystal Structure Studies : Its role in the structural analysis of enzymes, such as APS kinase, is significant. Crystallography studies of such enzymes provide insights into their function and the role of this compound in their active sites (MacRae, Segel, & Fisher, 2000).

Inhibition and Activation of Enzymatic Processes

Inhibition of Aminoacyl-tRNA Synthetase : This compound has been identified as a potent inhibitor of certain enzymatic activities, such as the E. coli aspartyl-tRNA synthetase, indicating its potential use in studies of protein synthesis and its regulation (Bernier, Akochy, Lapointe, & Chěnevert, 2005).

Competitive Inhibition Studies : The compound serves as a competitive inhibitor in various enzymatic reactions, demonstrating its utility in probing the mechanisms of enzyme action and regulation (Bernier, Dubois, Habegger-Polomat, Gagnon, Lapointe, & Chěnevert, 2005).

Metabolic Pathways and Cellular Functions

- Purinergic Mechanisms and Transduction : this compound is involved in purinergic signaling mechanisms, contributing to processes like mechanosensory transduction in specific biological systems (Wynn, Rong, Xiang, & Burnstock, 2003).

Propiedades

IUPAC Name |

(3S)-3-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N7O9S/c15-5(1-7(22)23)13(26)20-31(27,28)29-2-6-9(24)10(25)14(30-6)21-4-19-8-11(16)17-3-18-12(8)21/h3-6,9-10,14,24-25H,1-2,15H2,(H,20,26)(H,22,23)(H2,16,17,18)/t5-,6+,9+,10+,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRBRMHHDAUXAY-UFIIOMENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CC(=O)O)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)[C@H](CC(=O)O)N)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N7O9S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methylphenyl)methyl]-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2373867.png)

![N-(3-chloro-4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2373869.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2373870.png)

![tert-butyl N-[1-(hydrazinecarbonyl)but-3-yn-1-yl]carbamate](/img/structure/B2373872.png)

![Methyl 2-[2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2373875.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2373878.png)

![5-Chloro-6-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2373885.png)

![5-Phenylmethoxycarbonyl-4,6-dihydrofuro[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B2373889.png)